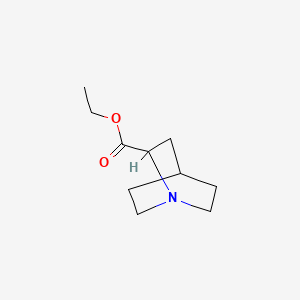

2-Quinuclidinecarboxylic acid, ethyl ester

Description

Historical Context of Quinuclidine (B89598) Scaffold Research

The journey into the world of quinuclidines, the structural core of ethyl quinuclidine-2-carboxylate, is deeply rooted in the study of natural products. The quinuclidine moiety is a key structural feature in a variety of alkaloids, most famously in quinine (B1679958), a compound isolated from the bark of the Cinchona tree and historically used for its antimalarial properties. The complex structure of quinine and other Cinchona alkaloids spurred significant research efforts in the early 20th century to understand their composition and to achieve their total synthesis. This historical pursuit laid the groundwork for the broader investigation of the quinuclidine scaffold and its derivatives.

Significance of Bridged Nitrogen Heterocycles in Synthetic Chemistry

Bridged nitrogen heterocycles, such as the quinuclidine system, are of paramount importance in modern synthetic chemistry. Their rigid, cage-like structures provide a fixed and predictable three-dimensional arrangement of atoms, which is highly desirable in the design of molecules with specific biological activities. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets, such as enzymes and receptors. Consequently, the quinuclidine scaffold and its analogues are actively explored as key building blocks in the development of new therapeutic agents.

Overview of the Research Landscape for Ethyl Quinuclidine-2-carboxylate and its Analogues

The research landscape for ethyl quinuclidine-2-carboxylate and its related compounds is primarily centered on their utility as intermediates in the synthesis of more complex molecules. The ester functionality at the 2-position provides a versatile handle for a variety of chemical transformations, allowing for the introduction of different functional groups and the construction of more elaborate molecular architectures. Analogues of ethyl quinuclidine-2-carboxylate, particularly those with substitution at the 4-position, have been investigated for their potential as muscarinic M3 receptor antagonists, which have applications in the treatment of respiratory and urological disorders. While specific research solely focused on ethyl quinuclidine-2-carboxylate is not as extensive as its 4-substituted counterpart, its role as a synthetic intermediate underscores its importance in the broader context of medicinal chemistry and drug discovery. The synthesis of derivatives often involves the initial preparation of the quinuclidine core followed by functionalization.

Interactive Data Tables

Due to the limited availability of specific experimental data for ethyl quinuclidine-2-carboxylate in publicly accessible, peer-reviewed literature, the following tables provide representative data based on closely related quinuclidine derivatives and general spectroscopic principles for the functional groups present.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₂ | |

| Molecular Weight | 183.25 g/mol | |

| IUPAC Name | ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate | sigmaaldrich.com |

| Physical Form | Yellow to Brown Liquid | sigmaaldrich.com |

| Storage Temperature | 2-8 °C | sigmaaldrich.com |

Table 2: Predicted Spectroscopic Data

This table presents predicted spectroscopic data for ethyl quinuclidine-2-carboxylate based on the analysis of its functional groups and the known spectral characteristics of similar compounds.

| Spectroscopy | Predicted Data |

| ¹H NMR | The proton NMR spectrum is expected to show complex multiplets for the bicyclic protons. A quartet and a triplet would be characteristic of the ethyl ester group. |

| ¹³C NMR | The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the distinct carbons of the quinuclidine ring. |

| Infrared (IR) | A strong absorption band is anticipated in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretch of the ester. C-H stretching vibrations would appear around 2800-3000 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum would likely show a molecular ion peak (M⁺) at m/z 183. Fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group. |

Propriétés

Numéro CAS |

39926-11-9 |

|---|---|

Formule moléculaire |

C10H17NO2 |

Poids moléculaire |

183.25 g/mol |

Nom IUPAC |

ethyl 2-azabicyclo[2.2.2]octane-2-carboxylate |

InChI |

InChI=1S/C10H17NO2/c1-2-13-10(12)11-7-8-3-5-9(11)6-4-8/h8-9H,2-7H2,1H3 |

Clé InChI |

YJPLMGXUWNSTGG-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1CC2CCN1CC2 |

Origine du produit |

United States |

Advanced Synthetic Methodologies for Ethyl Quinuclidine 2 Carboxylate

Direct Esterification Protocols

Direct esterification represents a straightforward approach to Ethyl quinuclidine-2-carboxylate, starting from the corresponding carboxylic acid. This method focuses on the efficient conversion of the carboxyl group to its ethyl ester.

Synthesis from Quinuclidine-2-carboxylic Acid

The primary precursor for direct esterification is Quinuclidine-2-carboxylic Acid. This starting material can be synthesized by the hydrolysis of its ester, such as 2-Carbethoxyquinuclidine. A common laboratory method involves refluxing the starting ester with a strong acid, like 6 N hydrochloric acid, for several hours. Following the reaction, evaporation of the solvent yields the hydrochloride salt of the amino acid. datapdf.com The free amino acid can then be obtained by using an ion-exchange resin. datapdf.com The general transformation is a fundamental ester hydrolysis reaction.

Acid-Catalyzed Esterification (e.g., Thionyl Chloride/Ethanol)

A prevalent method for converting Quinuclidine-2-carboxylic Acid to its ethyl ester is through acid-catalyzed esterification, often referred to as the Fischer-Speier esterification. libretexts.org A highly effective variation of this method employs a mixture of thionyl chloride (SOCl₂) and ethanol (B145695). commonorganicchemistry.com In this procedure, thionyl chloride serves a dual purpose. It reacts with ethanol to generate anhydrous hydrogen chloride (HCl) in situ. commonorganicchemistry.comechemi.com This anhydrous HCl then acts as the catalyst for the esterification reaction between the carboxylic acid and the excess ethanol, which also serves as the solvent. libretexts.org

The reaction mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the generated HCl, which activates the carbonyl group towards nucleophilic attack by ethanol. libretexts.orgrsc.org An alternative pathway involves the initial formation of an acyl chloride by the reaction of the carboxylic acid with thionyl chloride, which is then rapidly converted to the ester by ethanol. libretexts.orgmasterorganicchemistry.com The order of addition can be crucial; typically, the thionyl chloride is added dropwise to a cold mixture of the carboxylic acid and ethanol to control the reaction. echemi.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction conditions is critical for maximizing the yield and purity of the final product, Ethyl quinuclidine-2-carboxylate. Key parameters that can be adjusted include temperature, reaction time, and stoichiometry of reagents.

For the thionyl chloride/ethanol method, the stoichiometry of thionyl chloride is a key variable. While theoretically only a catalytic amount of acid is needed for Fischer esterification, using at least one equivalent of thionyl chloride can be advantageous as it also acts as a dehydrating agent, reacting with the water produced during the reaction and driving the equilibrium towards the ester product. echemi.com However, using a large excess may lead to side reactions. The reaction is often initiated at a low temperature (e.g., 0 °C) during the addition of thionyl chloride and then allowed to proceed at room temperature or gentle reflux to ensure completion. echemi.com Monitoring the reaction progress via techniques like thin-layer chromatography (TLC) helps in determining the optimal reaction time. Purification is typically achieved through extraction and column chromatography.

The following table illustrates a hypothetical optimization of the esterification reaction.

| Entry | Equivalents of SOCl₂ | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 0.1 (catalytic) | 25 | 24 | 65 |

| 2 | 1.1 | 0 to 25 | 12 | 85 |

| 3 | 1.1 | 50 | 6 | 92 |

| 4 | 1.5 | 50 | 6 | 93 |

| 5 | 2.0 | 50 | 6 | 88 (purity issues) |

This is a representative table illustrating the principles of reaction optimization.

Quinuclidine (B89598) Ring Construction Strategies from Acyclic or Monocyclic Precursors

An alternative to modifying a pre-existing quinuclidine structure is to build the bicyclic ring system from simpler, more readily available acyclic or monocyclic molecules. These strategies often involve an intramolecular cyclization as the key ring-forming step.

Intramolecular Cyclization Reactions

Intramolecular reactions, where the reacting functional groups are within the same molecule, are often kinetically favored over their intermolecular counterparts, particularly for the formation of stable five- and six-membered rings. youtube.commasterorganicchemistry.com This principle is exploited in the synthesis of the quinuclidine nucleus, which is a 1-azabicyclo[2.2.2]octane system.

The construction of the quinuclidine ring can be achieved through intramolecular nucleophilic substitution (Sₙ2 or Sₙ1) reactions. youtube.com This strategy involves a precursor molecule that contains both a nucleophile (typically an amine) and an electrophile (commonly an alkyl halide or sulfonate ester) separated by a suitable carbon chain.

In a typical Sₙ2 approach, a piperidine (B6355638) derivative bearing an electrophilic side chain at the 4-position and a nucleophilic nitrogen atom can undergo ring closure. The nitrogen atom's lone pair of electrons acts as the internal nucleophile, attacking the electrophilic carbon and displacing a leaving group to form the second ring of the bicyclic quinuclidine structure. youtube.com The rate and success of the cyclization are dependent on the length and conformation of the chain connecting the nucleophile and the leaving group, with formations of 5- and 6-membered rings being particularly favorable. masterorganicchemistry.com The general principle involves identifying a molecule with an amine and a leaving group positioned to form the characteristic bridged ring system upon reaction. youtube.comyoutube.com The quinuclidine moiety itself contains a basic nitrogen that can act as a nucleophile in various reactions. nih.gov

Cyclization of Piperidine Derivatives (e.g., Ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate analogs)

A direct and effective method for the synthesis of the quinuclidine ring involves the intramolecular cyclization of N-substituted piperidine derivatives. A key precursor for this strategy is a piperidine ring bearing a two-carbon electrophilic side chain on the nitrogen atom.

A well-documented synthesis of ethyl quinuclidine-2-carboxylate utilizes an intramolecular cyclization approach starting from a piperidine precursor. liverpool.ac.uk This method underscores the importance of constructing a suitable linear precursor that can be induced to form the bicyclic quinuclidine core. While the specific starting material in the cited thesis is not detailed here, the general strategy involves the formation of the second ring of the quinuclidine system through an intramolecular nucleophilic substitution.

Functionalization of Pre-existing Quinuclidine Systems

An alternative to constructing the quinuclidine ring from acyclic or monocyclic precursors is the functionalization of a pre-formed quinuclidine skeleton. This approach is particularly useful for introducing substituents at specific positions of the bicyclic system.

Functionalization via Quinuclidine N-Oxides (QNO)

The formation of quinuclidine N-oxide (QNO) from quinuclidine is a key transformation that activates the α-protons to the nitrogen atom, making them susceptible to deprotonation by a strong base. This creates a nucleophilic center that can react with various electrophiles.

The α-lithiation of QNO provides a powerful method for the introduction of substituents at the 2-position of the quinuclidine ring. nih.gov The reaction involves the treatment of QNO with a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), to generate the α-lithiated species. This carbanion can then be trapped with a variety of electrophiles.

In a reported study, the α-lithiation of quinuclidine N-oxide was achieved using s-BuLi in the presence of (-)-sparteine (B7772259) at -78 °C. arkat-usa.org The resulting lithiated intermediate was then trapped with the electrophile benzaldehyde. After deoxygenation of the N-oxide, the corresponding threo and erythro amino alcohols were obtained. arkat-usa.org This demonstrates the feasibility of introducing a functionalized substituent at the α-position.

Table 2: Products from α-Lithiation and Electrophilic Trapping of Quinuclidine N-Oxide with Benzaldehyde arkat-usa.org

| Product | Yield |

| threo-2-(hydroxy(phenyl)methyl)quinuclidine | 23% |

| erythro-2-(hydroxy(phenyl)methyl)quinuclidine | 32% |

This methodology opens up a synthetic route to a range of 2-substituted quinuclidines, including, in principle, ethyl quinuclidine-2-carboxylate, by choosing an appropriate electrophile such as ethyl chloroformate.

Regioselective Introduction of Functional Groups

The regioselective functionalization of the saturated quinuclidine ring presents a synthetic challenge due to the presence of multiple chemically similar C-H bonds. However, the electronic influence of the carboxylate group at the C2 position can be exploited to direct reactions to specific sites.

One primary strategy involves the generation of an enolate anion at the C3 position by treating ethyl quinuclidine-2-carboxylate with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). This enolate can then react as a nucleophile with various electrophiles in an SN2 reaction, leading to the formation of a new carbon-carbon bond at the C3 position. libretexts.orglibretexts.org The choice of electrophile is broad, typically encompassing primary or secondary alkyl halides (e.g., chloride, bromide, iodide) or tosylates. libretexts.org The use of a strong base like LDA is critical to ensure complete and irreversible formation of the enolate, preventing side reactions and multiple alkylations. libretexts.org

The general scheme for this regioselective alkylation is as follows:

Enolate Formation: Deprotonation at the α-carbon (C3) using a strong base.

Nucleophilic Attack: The resulting enolate attacks an alkyl halide (R-X), introducing an alkyl group at the C3 position.

This method allows for the synthesis of a variety of 3-substituted quinuclidine-2-carboxylate derivatives, which are valuable for structure-activity relationship studies.

Modifications at the Ethyl Ester Moiety

The ethyl ester group at the C2 position is a versatile handle for a range of chemical transformations, including hydrolysis, transesterification, and amidation.

Hydrolysis: The ester can be readily hydrolyzed under acidic or basic conditions to yield the parent quinuclidine-2-carboxylic acid. Basic hydrolysis, or saponification, is typically carried out using a base like sodium hydroxide (B78521) or potassium hydroxide and is an irreversible process that yields the carboxylate salt. libretexts.org Acid-catalyzed hydrolysis, the reverse of Fischer esterification, is an equilibrium process that requires a large excess of water to drive the reaction to completion.

Transesterification: This process involves converting the ethyl ester into a different ester by exchanging the alkoxy group. libretexts.org It can be catalyzed by either acids or bases. libretexts.org

Base-Catalyzed Transesterification: Achieved by reacting the ester with an excess of the desired alcohol in the presence of a corresponding alkoxide base (e.g., sodium methoxide (B1231860) in methanol (B129727) to produce the methyl ester). libretexts.org

Acid-Catalyzed Transesterification: Performed by heating the ester in a large excess of the new alcohol with an acid catalyst. libretexts.org

A wide array of catalysts can facilitate transesterification, including organocatalysts like N-heterocyclic carbenes (NHCs) and metal-based catalysts such as tetranuclear zinc clusters or scandium(III) triflate. wikipedia.org The reaction conditions are generally mild, tolerating various functional groups. wikipedia.org

Amidation: The direct conversion of the ethyl ester to an amide is also possible. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a peptide coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.gov Alternatively, direct amidation of esters can be achieved, although this often requires harsher conditions or specific catalysts like Nb₂O₅. researchgate.net

Enantioselective Synthesis and Chiral Resolution of Ethyl Quinuclidine-2-carboxylate

The C2 position of ethyl quinuclidine-2-carboxylate is a stereocenter, meaning the molecule exists as a pair of enantiomers. Accessing enantiomerically pure forms is often critical for pharmaceutical applications. This can be achieved through asymmetric synthesis of the precursors or by resolving the racemic mixture.

Asymmetric Synthetic Routes to Enantiopure Quinuclidine-2-carboxylic Acid Precursors

The synthesis of enantiopure quinuclidine-2-carboxylic acid, the direct precursor to the ethyl ester, can be accomplished using a chiral pool approach. This strategy utilizes readily available, inexpensive chiral starting materials from nature. For instance, enantiomerically pure (R)-quinuclidine-2-carboxylic acid has been synthesized from D-mannitol in a multi-step sequence. researchgate.net Natural amino acids, such as aspartic acid, also serve as versatile starting points for the synthesis of complex chiral molecules like bicyclic amino acid derivatives. nih.govrsc.org These approaches build the chiral quinuclidine framework from a precursor that already contains the desired stereochemistry, avoiding the need for a final resolution step. rsc.org

Chemical and Enzymatic Resolution Techniques for Enantiomers

When a racemic mixture of quinuclidine-2-carboxylic acid is synthesized, it can be separated into its constituent enantiomers through resolution. researchgate.net

Chemical Resolution: This classic method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (a resolving agent), such as brucine, strychnine, or a synthetic chiral amine. libretexts.orgwikipedia.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. wikipedia.org Once the diastereomeric salts are separated, treatment with an acid liberates the enantiomerically pure carboxylic acid. libretexts.orgwikipedia.org

| Resolving Agent Type | Principle of Separation | Key Steps |

| Chiral Base | Formation of diastereomeric salts with different solubilities. | 1. Reaction of racemic acid with a single enantiomer of a chiral base. 2. Separation of the resulting diastereomeric salts by fractional crystallization. 3. Acidification to regenerate the enantiopure carboxylic acid. |

Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to resolve racemic esters. nih.gov In a process known as kinetic resolution, a lipase (B570770) will selectively catalyze the hydrolysis of one enantiomer of racemic ethyl quinuclidine-2-carboxylate to its corresponding carboxylic acid, while leaving the other enantiomer of the ester largely unreacted. mdpi.commdpi.com The reaction is stopped at approximately 50% conversion, and the resulting mixture of the enantiopure carboxylic acid and the unreacted enantiopure ester can then be easily separated. Lipases from Candida rugosa, Burkholderia cepacia (formerly Pseudomonas cepacia), and Aspergillus niger are frequently used for such transformations. mdpi.commdpi.comresearchgate.net

| Enzyme Class | Reaction Type | Outcome |

| Lipase | Kinetic Resolution (Ester Hydrolysis) | Selective hydrolysis of one ester enantiomer, leaving the other enantiomer unreacted. |

Diastereoselective Control in the Synthesis of Functionalized Derivatives

Once an enantiopure quinuclidine-2-carboxylate is obtained, its existing stereocenter can be used to direct the stereochemistry of subsequent reactions, a process known as substrate-controlled diastereoselection. For example, the alkylation of an enolate generated from a chiral ethyl quinuclidine-2-carboxylate derivative would proceed through diastereomeric transition states. rsc.org

The pre-existing chiral center at C2 forces the incoming electrophile to approach the C3 enolate from the less sterically hindered face. This results in the preferential formation of one diastereomer over the other. The level of diastereoselectivity depends on several factors, including the nature of the base, the solvent, the reaction temperature, and the steric bulk of the electrophile and the substituent at C2. rsc.org By carefully optimizing these conditions, it is possible to synthesize functionalized quinuclidine derivatives with a high degree of stereochemical control at multiple centers.

Chemical Reactivity and Transformation of Ethyl Quinuclidine 2 Carboxylate

Reactions Involving the Ester Group

The ester group of ethyl quinuclidine-2-carboxylate is susceptible to several common transformations, including hydrolysis, transesterification, and reduction.

The ethyl ester of quinuclidine-2-carboxylic acid can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. A common laboratory method involves refluxing the ester in an aqueous acidic solution. For instance, heating ethyl quinuclidine-2-carboxylate with 6 N hydrochloric acid for an extended period, typically around 8 hours, effectively cleaves the ester bond to yield quinuclidine-2-carboxylic acid hydrochloride. nih.gov Subsequent neutralization can then provide the free amino acid. This reaction is a fundamental transformation for converting the ester into a versatile carboxylic acid intermediate, which can then be used in a variety of other synthetic applications, such as amide bond formation.

Reaction Conditions for Hydrolysis

| Reagent | Conditions | Product |

| 6 N Hydrochloric Acid | Reflux, 8 hours | Quinuclidine-2-carboxylic Acid HCl |

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. quora.com In a typical acid-catalyzed transesterification, ethyl quinuclidine-2-carboxylate would be dissolved in an excess of the desired alcohol (e.g., methanol (B129727) or isopropanol) with a catalytic amount of a strong acid, such as sulfuric acid or scandium(III) triflate. quora.comyoutube.com The use of the alcohol as the solvent drives the equilibrium towards the formation of the new ester. quora.com

Alternatively, base-catalyzed transesterification can be achieved using an alkoxide, such as sodium methoxide (B1231860) in methanol, to produce the corresponding methyl ester. quora.com The choice of catalyst and reaction conditions depends on the desired product and the presence of other functional groups in the molecule.

The ester group of ethyl quinuclidine-2-carboxylate can be reduced to a primary alcohol using a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily reducing the ester to quinuclidin-2-ylmethanol. nih.govlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to neutralize the reaction and isolate the alcohol product. libretexts.orgorganic-chemistry.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org

The direct reduction of an ester to an amine is not a standard transformation. However, it is possible to first convert the ester to an amide and then reduce the amide to an amine using a powerful reducing agent like lithium aluminum hydride. quora.com This two-step process would yield 2-(aminomethyl)quinuclidine.

Reduction of Ethyl Quinuclidine-2-carboxylate

| Reagent | Solvent | Product |

| Lithium Aluminum Hydride | Diethyl Ether | Quinuclidin-2-ylmethanol |

Transformations at the Quinuclidine (B89598) Core

The quinuclidine ring system, with its tertiary bridgehead nitrogen, also participates in a range of chemical reactions.

The tertiary nitrogen atom of the quinuclidine ring is nucleophilic and can be readily oxidized to form the corresponding N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govorganic-chemistry.orgnih.gov The N-oxidation introduces a new functional group that can alter the electronic properties and biological activity of the molecule. The resulting N-oxide can also serve as an intermediate for further synthetic modifications.

Reagents for N-Oxidation

| Oxidizing Agent |

| Hydrogen Peroxide (H₂O₂) |

| meta-Chloroperoxybenzoic Acid (m-CPBA) |

Nucleophilic substitution directly on the bridgehead carbon atoms of the quinuclidine core is generally disfavored. Both Sₙ1 and Sₙ2 reactions are hindered at this position due to the strain that would be introduced in the bicyclic system by the formation of a planar carbocation intermediate (in the case of Sₙ1) and the steric impossibility of a backside attack (in the case of Sₙ2). quora.comyoutube.com

However, the nitrogen atom of the quinuclidine ring can act as a nucleophile and undergo substitution reactions. A common example is the quaternization of the nitrogen by reaction with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. This reaction leads to the formation of a quaternary ammonium (B1175870) salt of the quinuclidine derivative. google.com The resulting quaternized compound possesses a permanent positive charge, which significantly alters its physical and biological properties.

Derivatization for Enhanced Molecular Complexity and Functionality

The inherent structure of ethyl quinuclidine-2-carboxylate provides a foundation for the synthesis of more complex molecules with tailored functionalities. Multicomponent reactions and di-addition reactions on aromatic systems represent powerful strategies to achieve this.

Multicomponent Reactions Incorporating the Quinuclidine Scaffold

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. nih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular diversity. Several prominent MCRs, including the Ugi, Passerini, and Pictet-Spengler reactions, could theoretically incorporate a modified ethyl quinuclidine-2-carboxylate scaffold.

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov To incorporate the quinuclidine moiety, a derivative of ethyl quinuclidine-2-carboxylate bearing a primary amine function would be required.

The Passerini three-component reaction combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.org

The Pictet-Spengler reaction is a cyclization reaction between a β-arylethylamine and a carbonyl compound, typically an aldehyde or ketone, to form a tetrahydroisoquinoline. wikipedia.org This reaction is fundamental in the synthesis of many alkaloids and related compounds. nih.govrsc.org An appropriately functionalized quinuclidine derivative could potentially participate in a Pictet-Spengler type reaction to construct fused heterocyclic systems. For example, a quinuclidine derivative with a β-phenylethylamine substituent could undergo intramolecular cyclization.

| Multicomponent Reaction | Number of Components | Key Reactants | Typical Product |

| Ugi Reaction | 4 | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide |

| Passerini Reaction | 3 | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide |

| Pictet-Spengler Reaction | 2 | β-Arylethylamine, Carbonyl Compound | Tetrahydroisoquinoline |

Di-addition Reactions on Aromatic Systems

The term "di-addition" to an aromatic system is not a standard classification but can be interpreted as a double functionalization of an aromatic ring in a single or sequential process. This can be achieved through various synthetic strategies.

One of the most well-known reactions for functionalizing aromatic rings is the Friedel-Crafts reaction , which can be categorized into alkylation and acylation. wikipedia.orglibretexts.org In Friedel-Crafts alkylation, an alkyl group is introduced onto the aromatic ring, while in acylation, an acyl group is added. masterorganicchemistry.comyoutube.com Under certain conditions, it is possible to introduce two alkyl or acyl groups onto an aromatic ring, leading to a "di-addition" product. The quinuclidine moiety, being a nucleophilic tertiary amine, can act as a catalyst or a directing group in such reactions.

Another relevant reaction is the Vicarious Nucleophilic Substitution (VNS) , which allows for the substitution of a hydrogen atom on an electron-deficient aromatic ring by a nucleophile. wikipedia.orgorganic-chemistry.org This reaction typically involves nitroarenes and carbanions stabilized by an electron-withdrawing group and bearing a leaving group. nih.gov A hypothetical di-addition could be envisioned where a quinuclidine-containing nucleophile participates in a VNS reaction, followed by a second substitution on the aromatic ring.

| Reaction Type | Reactants | Catalyst/Conditions | Product of Single Addition | Potential for Di-addition |

| Friedel-Crafts Alkylation | Aromatic Ring, Alkyl Halide | Lewis Acid (e.g., AlCl₃) | Alkylated Aromatic Ring | Yes, polyalkylation can occur. |

| Friedel-Crafts Acylation | Aromatic Ring, Acyl Halide | Lewis Acid (e.g., AlCl₃) | Acylated Aromatic Ring | Generally less prone to polysubstitution than alkylation. |

| Vicarious Nucleophilic Substitution | Electron-deficient Aromatic Ring, Nucleophile with Leaving Group | Strong Base | Substituted Aromatic Ring | Possible with appropriately designed substrates and reaction conditions. |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules like ethyl quinuclidine-2-carboxylate in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectra offer a complete map of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum confirms the presence of all protons and their immediate electronic environment and connectivity. Key expected signals include a characteristic triplet and quartet for the ethyl ester protons. The protons on the rigid quinuclidine (B89598) ring system would appear as a series of complex multiplets in the aliphatic region. The proton at the C2 position, being adjacent to the ester group, would have a distinct chemical shift compared to the other ring protons.

The ¹³C NMR spectrum provides information on the different carbon environments. A key diagnostic signal is the carbonyl carbon of the ester group, which appears far downfield. The spectrum would also show distinct signals for the two carbons of the ethyl group and the unique carbons of the 1-azabicyclo[2.2.2]octane skeleton.

Table 1: Expected NMR Chemical Shift Ranges for Ethyl Quinuclidine-2-carboxylate

| Atom | Technique | Expected Chemical Shift (δ) in ppm | Notes |

|---|---|---|---|

| -COOCH₂ CH₃ | ¹H NMR | ~4.1 | Quartet, coupled to the methyl protons. |

| -COOCH₂CH₃ | ¹H NMR | ~1.2 | Triplet, coupled to the methylene protons. |

| Quinuclidine Ring Protons | ¹H NMR | 1.5 – 3.5 | Complex multiplets. The proton at C2 would be distinct. |

| C =O (Ester Carbonyl) | ¹³C NMR | ~170-175 | Diagnostic signal for the carbonyl group. |

| -C H₂- (Ester Methylene) | ¹³C NMR | ~60 | |

| Quinuclidine Ring Carbons | ¹³C NMR | 20 – 60 | Multiple distinct signals corresponding to the bicyclic structure. |

Note: The data in this table represents expected values based on typical chemical shifts for the respective functional groups and structural motifs and is for illustrative purposes.

To definitively assign each signal and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would show a clear correlation between the ethyl group's methylene and methyl protons. It would also help trace the coupling network through the entire quinuclidine ring system, establishing the sequence of protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon atom that has protons bonded to it.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. This is crucial for connecting different parts of the molecule. For instance, it would show correlations from the C2 proton to the ester carbonyl carbon and from the ethyl group protons to the carbonyl carbon, confirming the placement of the ethyl carboxylate group at the C2 position of the quinuclidine ring.

The carbon atom at the 2-position of the quinuclidine ring is a chiral center, meaning ethyl quinuclidine-2-carboxylate can exist as a pair of enantiomers. NMR spectroscopy is a vital tool for assessing the stereochemistry of the molecule. While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents, such as (R)-2-phenylglycinol, can induce separate signals for each enantiomer, allowing for the determination of enantiomeric purity.

The rigid, bicyclic nature of the quinuclidine core significantly restricts its conformational flexibility. However, the orientation of the ethyl ester substituent at the C2 position can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). This experiment identifies protons that are close in space, providing insights into the preferred three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with very high accuracy. For ethyl quinuclidine-2-carboxylate, with the molecular formula C₁₀H₁₇NO₂, HRMS would confirm its exact monoisotopic mass. This precise mass measurement provides strong evidence for the molecular formula, distinguishing it from other compounds with the same nominal mass.

When a molecule is ionized in a mass spectrometer (e.g., by electron ionization), the resulting molecular ion is energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is predictable and serves as a molecular fingerprint.

For ethyl quinuclidine-2-carboxylate, the mass spectrum would show a peak for the molecular ion (M⁺). Key fragmentation pathways for esters often involve cleavage of the bonds adjacent to the carbonyl group. libretexts.orgpharmacy180.com Expected fragmentation would include:

Loss of an ethoxy radical (•OCH₂CH₃): This results in a stable acylium ion.

Loss of an ethyl radical (•CH₂CH₃): A less common cleavage pathway.

Fragmentation of the quinuclidine ring: The bicyclic amine structure can undergo characteristic ring-opening fragmentations. nist.gov The stability of the resulting fragment ions dictates the relative abundance of the peaks observed in the spectrum. chemguide.co.uk

Table 2: Predicted Key Fragments in the Mass Spectrum of Ethyl Quinuclidine-2-carboxylate

| m/z Value (Predicted) | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 183 | [C₁₀H₁₇NO₂]⁺ | Molecular Ion (M⁺) |

| 154 | [M - C₂H₅]⁺ | Ethyl radical |

| 138 | [M - OC₂H₅]⁺ | Ethoxy radical |

| 110 | [M - COOC₂H₅]⁺ | Carboethoxy radical |

Note: The data in this table is based on predictable fragmentation patterns for esters and bicyclic amines and is for illustrative purposes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of ethyl quinuclidine-2-carboxylate, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups.

The most prominent feature would be the strong absorption band due to the carbonyl (C=O) stretching vibration of the ester group. This peak typically appears in the region of 1750-1735 cm⁻¹. The exact position of this band can be influenced by the molecular environment. The spectrum would also exhibit C-O stretching vibrations associated with the ester functionality, typically found in the 1300-1000 cm⁻¹ region.

Additionally, the presence of the quinuclidine ring would be indicated by C-H stretching vibrations of the methylene (CH₂) groups just below 3000 cm⁻¹ and C-N stretching vibrations, which are generally weaker and appear in the fingerprint region (1250-1020 cm⁻¹). The C-H bending vibrations of the methylene groups are expected in the 1485-1445 cm⁻¹ range.

While specific experimental IR spectra for ethyl quinuclidine-2-carboxylate are not widely available in the reviewed literature, analysis of related quinuclidine derivatives, such as ethyl (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate, confirms the presence and typical spectral locations of these functional groups.

Table 1: Expected Infrared Absorption Bands for Ethyl quinuclidine-2-carboxylate

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Ester C=O | Stretch | 1750-1735 |

| Ester C-O | Stretch | 1300-1000 |

| Alkane C-H | Stretch | 2990-2850 |

| Methylene C-H | Bend | 1485-1445 |

| Amine C-N | Stretch | 1250-1020 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide definitive information on bond lengths, bond angles, and the absolute configuration of chiral centers.

Ethyl quinuclidine-2-carboxylate has a chiral center at the C2 position of the quinuclidine ring, meaning it can exist as two enantiomers. X-ray crystallography of a single crystal of one of the enantiomers would allow for the unambiguous determination of its absolute configuration. The analysis would also reveal the conformation of the bicyclic ring system and the orientation of the ethyl carboxylate substituent.

While a specific crystal structure for ethyl quinuclidine-2-carboxylate has not been reported in the Cambridge Structural Database, studies on closely related quinuclidine derivatives, such as ethyl (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate, have been successfully analyzed by X-ray diffraction. Such studies provide valuable insights into the solid-state conformation of the quinuclidine scaffold.

Table 2: Typical Parameters Determined by Single-Crystal X-ray Crystallography

| Parameter | Information Obtained |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

| Torsion Angles | The dihedral angles describing the conformation of the molecule. |

| Absolute Configuration | The spatial arrangement of atoms in a chiral molecule. |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like ethyl quinuclidine-2-carboxylate. Due to the presence of the basic nitrogen atom in the quinuclidine ring, reversed-phase HPLC with an acidic mobile phase is a common approach. This method separates compounds based on their polarity.

For the determination of enantiomeric excess, chiral HPLC is the method of choice. This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers of ethyl quinuclidine-2-carboxylate, leading to their separation and quantification.

Specific HPLC methods for the analysis of ethyl quinuclidine-2-carboxylate are not detailed in the available literature, but general methods for similar compounds would typically employ a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol (B129727) and an aqueous buffer.

Table 3: General HPLC Parameters for Analysis of Quinuclidine Derivatives

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or Chiral Stationary Phase (for enantiomers) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with a buffer (e.g., phosphate buffer) |

| Detection | UV detector (at a low wavelength, e.g., 210 nm) or Mass Spectrometer (LC-MS) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile components in a mixture. The gas chromatograph separates the components, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation pattern.

Ethyl quinuclidine-2-carboxylate is sufficiently volatile to be analyzed by GC-MS. This technique can be used to assess its purity and identify any volatile impurities. The mass spectrum of the compound would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the ester group and fragmentation of the quinuclidine ring.

Theoretical and Computational Investigations of Ethyl Quinuclidine 2 Carboxylate

Computational Reaction Mechanism Studies

Computational chemistry offers powerful tools to elucidate the intricate details of chemical reactions at a molecular level. For a compound such as ethyl quinuclidine-2-carboxylate, these methods can provide insights into its reactivity, the formation of products, and the factors that control reaction outcomes. These investigations typically employ quantum mechanical methods like Density Functional Theory (DFT) and ab initio calculations. researchgate.netmdpi.com

A key aspect of understanding a chemical reaction is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate that separates reactants from products. nih.govyoutube.com Computational chemists use various algorithms to locate and verify transition state structures. The nature of the transition state provides crucial information about the reaction mechanism. For instance, in reactions involving quinuclidine (B89598) derivatives, computational studies have been instrumental in understanding mechanisms like hydrogen atom transfer (HAT) and nucleophilic substitutions. acs.orgnih.gov

In a hypothetical reaction involving the hydrolysis of the ester group in ethyl quinuclidine-2-carboxylate, computational methods could be used to model the approach of a nucleophile (e.g., a hydroxide (B78521) ion) to the carbonyl carbon. The calculations would identify the transition state geometry, where the carbon-oxygen double bond is partially broken, and a new bond with the incoming nucleophile is partially formed. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction and, consequently, the reaction rate.

Illustrative Data Table for a Hypothetical Reaction Pathway:

The following table illustrates the type of data that can be obtained from computational studies on a reaction mechanism. The values are hypothetical and serve to demonstrate the insights gained from such analyses for a related quinuclidine system.

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| 1 | Reactants (Quinuclidine derivative + Nucleophile) | 0.0 | - |

| 2 | Pre-reaction Complex | -2.5 | Intermolecular distance: 3.5 Å |

| 3 | Transition State (TS1) | +15.2 | C-O bond length: 1.8 Å; Nu-C distance: 2.1 Å |

| 4 | Intermediate | -5.0 | Tetrahedral carbon geometry |

| 5 | Transition State (TS2) | +10.8 | O-Leaving group bond breaking |

| 6 | Products | -12.7 | - |

Disclaimer: The data in this table is illustrative and does not represent experimentally or computationally verified values for ethyl quinuclidine-2-carboxylate.

By mapping the entire reaction pathway, including reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed, offering a complete picture of the reaction mechanism. researchgate.net

Computational models are not only used to understand known reactions but also to predict the reactivity and selectivity of new chemical transformations. By comparing the activation energies of different possible reaction pathways, chemists can predict which products are likely to form and under what conditions. For a molecule like ethyl quinuclidine-2-carboxylate, which has multiple potentially reactive sites (the ester, the quinuclidine nitrogen, and various C-H bonds), computational studies can predict the most likely site of attack by a given reagent.

For example, DFT calculations can determine the relative acidities of the different protons in the molecule, predicting the most likely site of deprotonation by a base. Similarly, the nucleophilicity of the quinuclidine nitrogen can be computationally assessed to predict its reactivity in alkylation or acylation reactions. colab.ws

Selectivity (chemo-, regio-, and stereoselectivity) is another critical aspect that can be addressed computationally. In cases where a reaction can lead to multiple isomers, calculating the energies of the different transition states leading to each isomer can predict the product distribution. For instance, in reactions involving chiral quinuclidine derivatives, computational models can predict which stereoisomer will be formed preferentially. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Function

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical function. researchgate.netresearchgate.net While specific QSAR studies on ethyl quinuclidine-2-carboxylate are not prominent in the literature, the methodology has been widely applied to various classes of heterocyclic compounds, including bicyclic amines, to guide the design of new molecules with desired properties. nih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. The process of developing a QSAR model involves several key steps:

Data Set Preparation: A set of molecules with known activities (e.g., enzyme inhibition, receptor binding affinity) is compiled.

Descriptor Calculation: A large number of numerical descriptors that encode different aspects of the molecular structure are calculated for each molecule. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., artificial neural networks, support vector machines), are used to build a mathematical equation that correlates the descriptors with the observed activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

For a series of quinuclidine derivatives, a QSAR study could be employed to understand how modifications to the quinuclidine core or the ester side chain affect a particular biological activity. The resulting model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Illustrative Data Table for QSAR Descriptors:

This table presents a hypothetical set of molecular descriptors and their correlation with a specific biological activity for a series of quinuclidine derivatives.

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Experimentally Measured Activity (IC50, µM) | Predicted Activity (IC50, µM) |

| Derivative 1 | 197.25 | 1.8 | 45.6 | 10.5 | 10.2 |

| Derivative 2 | 211.28 | 2.1 | 45.6 | 8.2 | 8.5 |

| Derivative 3 | 225.31 | 2.4 | 45.6 | 5.1 | 5.3 |

| Derivative 4 | 196.24 | 1.5 | 65.8 | 15.7 | 15.1 |

| Derivative 5 | 210.27 | 1.8 | 65.8 | 12.3 | 12.8 |

Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental or predicted values for any specific set of quinuclidine derivatives.

The insights gained from such QSAR models can be invaluable in medicinal chemistry and materials science for the rational design of new molecules with enhanced or optimized functions.

Applications of Ethyl Quinuclidine 2 Carboxylate in Synthetic Methodology and Catalysis

Role as a Versatile Building Block in Complex Molecule Synthesis

The unique structural features of ethyl quinuclidine-2-carboxylate make it an invaluable starting material for the synthesis of a wide array of complex chemical entities. Its applications range from the total synthesis of medicinally important natural products to the creation of novel molecular frameworks with potential applications in drug discovery.

Precursor in the Total Synthesis of Natural Products (e.g., Cinchona Alkaloids, Cinchonexine, Quinine (B1679958), Quinidine)

Ethyl quinuclidine-2-carboxylate and its derivatives are pivotal intermediates in the total synthesis of Cinchona alkaloids, a class of natural products renowned for their medicinal properties, most notably as antimalarial agents. The quinuclidine (B89598) core of these alkaloids is a key structural motif, and synthetic strategies often rely on the use of pre-functionalized quinuclidine building blocks.

The synthesis of Cinchonexine, a minor indolic Cinchona alkaloid, was reported utilizing ethyl 5-vinyl-2-quinuclidine carboxylate. tandfonline.com This highlights the direct application of a functionalized quinuclidine ester in assembling the complex architecture of these natural products.

Historically, the total synthesis of quinine, the most famous Cinchona alkaloid, has been a landmark achievement in organic chemistry. wikipedia.org While early syntheses were lengthy and complex, modern approaches often employ more convergent strategies where key fragments are synthesized separately and then coupled. In this context, derivatives of ethyl quinuclidine-2-carboxylate serve as crucial precursors to the quinuclidine portion of the molecule. The synthesis of quinine involves the intricate assembly of the quinoline (B57606) and quinuclidine ring systems, connected by a hydroxymethylene bridge. wikipedia.org The stereochemistry of the final molecule, which has five stereogenic centers, presents a significant synthetic challenge. wikipedia.org

The conversion of quinotoxine to quinine, a key step in some synthetic routes, underscores the importance of the quinuclidine framework. wikipedia.org More recent and efficient total syntheses of quinine and its diastereomer, quinidine, continue to be developed, some of which utilize organocatalysis and cascade reactions to construct the core structure efficiently. rsc.org These modern approaches often rely on the strategic use of chiral building blocks derived from or related to ethyl quinuclidine-2-carboxylate to establish the correct stereochemistry.

Intermediate for the Construction of Functionalized Azabicyclo[2.2.2]octane Scaffolds

The azabicyclo[2.2.2]octane skeleton, also known as the quinuclidine ring system, is a prevalent structural motif in a variety of biologically active compounds and is a key component of many ligands for receptors and ion channels in the central nervous system. Ethyl quinuclidine-2-carboxylate serves as a valuable starting material for the synthesis of diverse functionalized azabicyclo[2.2.2]octane scaffolds.

The ester functionality of ethyl quinuclidine-2-carboxylate provides a handle for further chemical modifications, allowing for the introduction of various substituents and functional groups onto the quinuclidine core. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, or reduced to the alcohol. These transformations open up avenues for creating a library of quinuclidine derivatives with tailored properties.

Research has demonstrated the synthesis of novel quinuclidine-based ligands for muscarinic cholinergic receptors, highlighting the importance of this scaffold in medicinal chemistry. acs.org Furthermore, the synthesis of 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles as potent agonists for the α7 nicotinic acetylcholine (B1216132) receptor showcases the utility of functionalized quinuclidines in developing subtype-selective ligands. nih.govresearchgate.net The synthesis of these compounds often involves the initial construction of a functionalized quinuclidine intermediate, for which ethyl quinuclidine-2-carboxylate can be a logical precursor.

Application in the Synthesis of N-Aryl Diazaspirocyclic Compounds

While direct evidence for the application of ethyl quinuclidine-2-carboxylate in the synthesis of N-Aryl diazaspirocyclic compounds is not prevalent in the provided search results, the versatility of the quinuclidine scaffold suggests its potential as a starting point for more complex spirocyclic systems. The development of novel synthetic methods is constantly expanding the utility of established building blocks.

Contributions to Asymmetric Organocatalysis

The field of asymmetric organocatalysis, which utilizes small chiral organic molecules to catalyze stereoselective transformations, has witnessed explosive growth. Cinchona alkaloids and their derivatives, many of which are structurally related to or synthesized from ethyl quinuclidine-2-carboxylate, are among the most successful classes of organocatalysts.

Design and Development of Chiral Quinuclidine-Based Organocatalysts

The chiral quinuclidine framework is a cornerstone in the design of numerous effective organocatalysts. capes.gov.br The tertiary amine of the quinuclidine ring provides a basic site that can activate substrates, while the chiral scaffold induces stereoselectivity in the reaction. nih.govresearchgate.net

Derivatives of Cinchona alkaloids, which contain a quinuclidine moiety, have been extensively modified to create a wide range of bifunctional organocatalysts. nih.govresearchgate.net These catalysts often incorporate a hydrogen-bond donor group, such as a thiourea (B124793) or squaramide, in addition to the basic quinuclidine nitrogen. nih.govresearchgate.net This dual activation mechanism, where the basic site activates the nucleophile and the hydrogen-bond donor activates the electrophile, has proven to be highly effective in a variety of asymmetric reactions.

The synthesis of these modified Cinchona alkaloid catalysts often starts from naturally occurring quinine or quinidine, which themselves can be synthesized from precursors like ethyl quinuclidine-2-carboxylate. The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to achieve high levels of enantioselectivity for specific reactions.

Stereoselective Transformations Catalyzed by Ethyl Quinuclidine-2-carboxylate Derivatives

Organocatalysts derived from or incorporating the quinuclidine scaffold have been successfully applied in a multitude of stereoselective transformations. These reactions are crucial for the synthesis of enantiomerically enriched compounds, which are of paramount importance in the pharmaceutical and agrochemical industries.

Some of the key asymmetric reactions catalyzed by Cinchona alkaloid-based organocatalysts include:

Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. Cinchona-based thiourea and squaramide catalysts have been shown to be highly effective in promoting asymmetric Michael additions with excellent yields and enantioselectivities. nih.govresearchgate.net

Aza-Baylis-Hillman Reaction: Chiral quinuclidine-based amine catalysts have been developed for the asymmetric aza-Baylis-Hillman reaction, providing a reliable route to enantiomerically enriched α-methylene-β-amino esters. capes.gov.br

Other Reactions: The application of these catalysts extends to a wide range of other transformations, including Henry reactions, Diels-Alder reactions, and α-functionalization of ketones. nih.govresearchgate.netsigmaaldrich.com

The success of these catalytic systems relies on the precise spatial arrangement of the catalytic groups on the chiral quinuclidine backbone, which creates a well-defined chiral environment for the reaction to occur.

Development of Novel Synthetic Methods Through Strategic Functionalization

The development of new synthetic methodologies often relies on the strategic functionalization of core scaffolds like ethyl quinuclidine-2-carboxylate. By introducing new functional groups at specific positions on the quinuclidine ring, chemists can unlock novel reactivity or create catalysts and building blocks for complex molecule synthesis.

One successful strategy involves the functionalization of the C5 position. Starting from a 5-oxoquinuelidine-2-carboxylic ester, the Wittig reaction can be employed to introduce exocyclic double bonds. lookchem.com For instance, the reaction with triphenylethylidenephosphorane yields ethyl 5-ethylidenequinuclidine-2-carboxylate. lookchem.com This method transforms the keto group into a versatile alkene, which can serve as a handle for further transformations. It was noted that the introduction of the ester group at the C2 position decreases the reactivity of the C5-keto group compared to unsubstituted 3-quinuclidone, highlighting the electronic influence of substituents on the ring's chemistry. lookchem.com

A more contemporary and powerful method for constructing functionalized quinuclidine derivatives is through transition metal-catalyzed reactions. An iridium-catalyzed intramolecular allylic dearomatization reaction has been developed to produce a wide array of complex quinuclidine derivatives with high levels of stereocontrol. scispace.com In this process, a substrate containing an indole (B1671886) tethered to a piperidine (B6355638) ring undergoes cyclization in the presence of an iridium catalyst and a chiral phosphoramidite (B1245037) ligand (Feringa ligand). scispace.com This reaction constructs the second ring of the quinuclidine core while simultaneously creating multiple stereocenters. The method is notable for its broad substrate scope and the excellent yields, diastereoselectivities, and enantioselectivities achieved under mild conditions. scispace.com

The resulting polycyclic products, which feature the core quinuclidine-2-carboxylate structure embedded within a more complex framework, are valuable intermediates for the synthesis of natural products and biologically active molecules. scispace.com The strategic placement of functional groups on the starting material allows for the synthesis of a diverse library of quinuclidine derivatives.

Table 1: Iridium-Catalyzed Asymmetric Synthesis of Quinuclidine Derivatives scispace.com

| Substrate (R group) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| H | 92 | >20:1 | 99 |

| 5-Me | 94 | >20:1 | >99 |

| 5-OMe | 95 | >20:1 | >99 |

| 5-F | 96 | >20:1 | >99 |

| 5-Cl | 93 | >20:1 | >99 |

| 6-Me | 90 | >20:1 | 99 |

| 7-Me | 91 | 15:1 | 99 |

Conclusion and Future Research Perspectives

Summary of Key Advancements in Ethyl Quinuclidine-2-carboxylate Research

Research surrounding ethyl quinuclidine-2-carboxylate has primarily focused on its synthesis and its role as a precursor to more complex molecules. While extensive studies on this exact molecule are not as widespread as for other quinuclidine (B89598) derivatives, key advancements can be summarized as follows:

Synthetic Methodologies: The synthesis of the quinuclidine core, including derivatives like ethyl quinuclidine-2-carboxylate, has seen significant progress. Classical methods often involve multi-step sequences, but more recent advancements have focused on improving efficiency and yield. For instance, the synthesis of the related ethyl quinuclidine-4-carboxylate has been achieved through both traditional esterification and more advanced nucleophilic substitution and cyclization strategies. researchgate.net These methodologies provide a foundational basis for developing more streamlined syntheses of the 2-substituted isomer.

Catalyst Development: The broader class of quinuclidines has been extensively explored for its catalytic properties. cymitquimica.com Quinuclidine itself is a well-established base and nucleophilic catalyst. While specific catalytic applications of ethyl quinuclidine-2-carboxylate are not extensively documented, its structural similarity to other catalytically active quinuclidines suggests its potential in this area. Research on related compounds has demonstrated their utility in a range of reactions, including Michael additions and other asymmetric transformations. nih.gov

Physicochemical Characterization: The fundamental physicochemical properties of ethyl quinuclidine-2-carboxylate and its isomers have been characterized, providing essential data for its application in further research. This includes spectroscopic data and physical properties that are crucial for its identification and handling.

| Property | Value/Information |

| IUPAC Name | ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate |

| Molecular Formula | C₁₀H₁₇NO₂ |

| Molecular Weight | 183.25 g/mol |

| Structure | Bicyclic amine with an ethyl ester group at the 2-position. |

Identification of Emerging Research Frontiers in Quinuclidine Chemistry

The field of quinuclidine chemistry is vibrant, with several emerging frontiers that are likely to influence future research on ethyl quinuclidine-2-carboxylate:

Asymmetric Catalysis: A major driving force in modern chemistry is the development of enantioselective catalytic systems. While quinuclidine itself is achiral, its derivatives can be made chiral and have shown great promise as ligands and catalysts in asymmetric synthesis. cymitquimica.com An emerging area is the design of novel chiral quinuclidine-based catalysts for a variety of transformations, aiming for high enantiomeric excesses and broad substrate scopes. The functional handle provided by the ethyl ester group in ethyl quinuclidine-2-carboxylate makes it an attractive starting point for the synthesis of new chiral ligands.

Photoredox and Hydrogen Atom Transfer (HAT) Catalysis: Quinuclidine and its derivatives have gained significant attention for their role as powerful hydrogen-atom-transfer (HAT) catalysts in photoinduced reactions. researchgate.net They exhibit a unique ability to abstract hydrogen atoms from electron-rich C-H bonds. researchgate.net Future research will likely explore the development of new quinuclidine-based catalysts with tailored redox properties for novel C-H functionalization reactions. This opens up possibilities for using derivatives of ethyl quinuclidine-2-carboxylate in light-driven organic transformations.

Functional Materials: The rigid quinuclidine scaffold is being explored for the development of new functional materials. The incorporation of quinuclidine moieties into polymers and other materials can impart specific properties, such as basicity, catalytic activity, or defined three-dimensional structures. The ester group of ethyl quinuclidine-2-carboxylate offers a convenient point for polymerization or grafting onto surfaces.

Medicinal Chemistry Scaffolds: Quinuclidine derivatives are present in numerous biologically active compounds and approved drugs. cymitquimica.com The quinuclidine core is recognized as a valuable scaffold in drug design. nih.govnih.gov While this article does not delve into therapeutic applications, the synthesis of novel quinuclidine derivatives, for which ethyl quinuclidine-2-carboxylate is a key precursor, remains an active area of research with potential implications for medicinal chemistry. nih.govnih.gov

Outlook for Innovation in Synthetic Methodologies and Catalytic Applications

The future of research on ethyl quinuclidine-2-carboxylate and related compounds is bright, with significant potential for innovation in both its synthesis and application.

Innovative Synthetic Routes: There is a continuing need for more efficient, scalable, and sustainable methods for the synthesis of functionalized quinuclidines. Future innovations may include the use of flow chemistry, biocatalysis, and novel cyclization strategies to construct the quinuclidine core with greater control and efficiency. The development of one-pot or tandem reactions that allow for the direct introduction of functionality at the 2-position of the quinuclidine ring would be a significant advancement.

Next-Generation Catalysts: The demand for highly selective and robust catalysts will drive the design of new quinuclidine-based catalytic systems. This includes the development of catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and be easily recovered and recycled. The modification of the ethyl quinuclidine-2-carboxylate backbone could lead to catalysts with enhanced activity and selectivity for specific chemical transformations.

Computational and Mechanistic Studies: A deeper understanding of the reaction mechanisms involving quinuclidine-based catalysts is crucial for rational catalyst design. The use of computational tools, such as density functional theory (DFT), will play an increasingly important role in elucidating reaction pathways and predicting the performance of new catalysts. pwr.edu.pl This will enable the in-silico design of novel derivatives of ethyl quinuclidine-2-carboxylate with optimized catalytic properties.

Q & A

Q. How can researchers address gaps in toxicity data for ethyl quinuclidine-2-carboxylate?

- Methodological Answer : Conduct acute toxicity assays (e.g., Daphnia magna tests) to estimate LC50 values. Publish findings in open-access platforms to fill data gaps and inform risk assessments .

Synthesis and Characterization Challenges

Q. Why might elemental analysis results deviate from theoretical values for ethyl quinuclidine-2-carboxylate?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.